molecular formula C24H16N2O2 B14715361 10H-3,10'-Biphenoxazine CAS No. 19692-92-3

10H-3,10'-Biphenoxazine

Cat. No.: B14715361
CAS No.: 19692-92-3
M. Wt: 364.4 g/mol
InChI Key: NINZPYXIZCYZNV-UHFFFAOYSA-N
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Description

10H-3,10’-Biphenoxazine is a heterocyclic compound with the molecular formula C24H16N2O2. It is characterized by its unique structure, which includes two phenoxazine units connected by a biphenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminophenol with diphenyl ether in the presence of iodine as a catalyst. The reaction is carried out at elevated temperatures (250-280°C) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 10H-3,10’-Biphenoxazine follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling solvents and efficient extraction techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 10H-3,10’-Biphenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenoxazines and biphenyl derivatives, which can have different electronic and optical properties .

Scientific Research Applications

10H-3,10’-Biphenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-3,10’-Biphenoxazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 10H-3,10’-Biphenoxazine is unique due to its biphenyl linkage, which imparts distinct electronic and optical properties.

Properties

CAS No.

19692-92-3

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-phenoxazin-10-yl-10H-phenoxazine

InChI

InChI=1S/C24H16N2O2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H

InChI Key

NINZPYXIZCYZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64

Origin of Product

United States

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